5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester
Description
5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester is an isoxazole derivative characterized by a 3,4-dimethoxyphenyl substituent at the 5-position of the isoxazole ring and an ethyl ester group at the 3-carboxylic acid position. The compound’s molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 277.27 g/mol (calculated). Its structural features include:
- Isoxazole core: A five-membered heterocyclic ring with oxygen and nitrogen atoms, contributing to its stability and reactivity.
- 3,4-Dimethoxyphenyl group: An aromatic substituent with electron-donating methoxy groups at the 3- and 4-positions, enhancing electronic interactions with biological targets.
- Ethyl ester moiety: Improves lipophilicity and bioavailability compared to the free carboxylic acid form.
Its synthetic routes typically involve cycloaddition reactions or esterification of the corresponding carboxylic acid precursor .
Properties
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-19-14(16)10-8-12(20-15-10)9-5-6-11(17-2)13(7-9)18-3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFKKZBMCTVTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701662 | |
| Record name | Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371157-17-4 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-(3,4-dimethoxyphenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371157-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester intermediate, which is then cyclized with hydroxylamine hydrochloride to form the isoxazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its specific substituents. Below is a comparative analysis with structurally related isoxazole derivatives:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The ethyl ester group in 5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester provides moderate lipophilicity (predicted logP ~2.2), balancing membrane permeability and solubility. In contrast, hydroxy-substituted analogs (e.g., ) exhibit lower logP values (~1.5) due to polar hydroxyl groups .
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism compared to hydroxyl or chloromethyl groups, enhancing the compound’s half-life relative to derivatives like 5-chloromethyl-3-methyl-isoxazole-4-carboxylic acid ethyl ester .
- Bioactivity: The 3,4-dimethoxyphenyl group may enhance interactions with kinases (e.g., MAPK) by mimicking ATP-binding pocket residues, whereas phenyl or phenoxyphenyl substituents () might favor non-kinase targets .
Biological Activity
5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N1O4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Insert InChI Key] |
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors linked to disease processes, particularly in the context of tuberculosis and cancer.
- Antituberculosis Activity : The compound has been investigated for its potential as an anti-tuberculosis agent. A study found that derivatives of isoxazole exhibited nanomolar activity against Mycobacterium tuberculosis (Mtb) strains, suggesting that similar compounds may also possess significant anti-TB properties .
- Cytotoxicity : In vitro studies have shown that isoxazole derivatives can induce cytotoxic effects on various cancer cell lines. For example, certain derivatives demonstrated the ability to promote apoptosis and affect cell cycle regulation in human leukemia cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl group and isoxazole ring can significantly affect the biological activity of the compound. For instance, substituents such as methoxy groups on the phenyl ring enhance lipophilicity and potentially improve binding affinity to biological targets.
Case Studies
A few notable studies highlight the biological activity of this compound:
- Study on Antituberculosis Activity : A rational drug design approach was employed to synthesize a series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters. These compounds showed excellent selectivity towards Mtb with low cytotoxicity in Vero cells (IC(50) > 128 µM). Some derivatives retained their efficacy against drug-resistant strains of Mtb .
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various isoxazole derivatives on human promyelocytic leukemia cells. Results indicated that specific compounds significantly altered mRNA expression levels related to apoptosis and cell cycle regulation, highlighting their potential therapeutic applications in oncology .
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